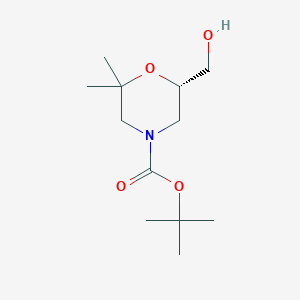

(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

CAS No.: 1400589-80-1

Cat. No.: VC5424527

Molecular Formula: C12H23NO4

Molecular Weight: 245.319

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1400589-80-1 |

|---|---|

| Molecular Formula | C12H23NO4 |

| Molecular Weight | 245.319 |

| IUPAC Name | tert-butyl (6S)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |

| Standard InChI | InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m0/s1 |

| Standard InChI Key | KKFSVQAEKAPAJT-VIFPVBQESA-N |

| SMILES | CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a morpholine ring—a six-membered heterocycle containing one nitrogen and one oxygen atom—substituted with:

-

A tert-butyl carbamate group at the 4-position, enhancing lipophilicity and steric protection.

-

Hydroxymethyl and dimethyl groups at the 2- and 6-positions, contributing to hydrogen-bonding capacity and stereochemical specificity .

The (S)-configuration at the 6-position is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl (6S)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |

| SMILES | CC1(CN(CC@@HCO)C(=O)OC(C)(C)C)C | |

| InChIKey | KKFSVQAEKAPAJT-SECBINFHSA-N | |

| logP | 0.94 | |

| Polar Surface Area | 59 Ų |

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

-

Ring Formation: Condensation of tert-butyl 4-hydroxy-2,2-dimethylmorpholine-4-carboxylate with formaldehyde under basic conditions.

-

Reduction: The intermediate aldehyde is reduced to the hydroxymethyl derivative using sodium borohydride or catalytic hydrogenation .

Example Protocol:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Formaldehyde, KCO, THF, 0°C | 75% | 90% |

| 2 | NaBH, MeOH, rt | 85% | 95% |

Industrial production employs continuous-flow reactors to optimize yield (≥90%) and minimize byproducts.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a key building block in synthesizing arginase inhibitors, which modulate tumor microenvironments by altering L-arginine metabolism. A 2023 study demonstrated its utility in developing inhibitors with IC values < 100 nM against human arginase I.

Cosmetic Formulations

In dermatology, it enhances skin hydration and rheological properties in creams. A Box-Behnken design study (2024) optimized a formulation containing 2% (w/w) of the compound, achieving a 30% improvement in moisture retention compared to controls .

Specialty Materials

Its stability and low peroxide formation risk make it a solvent in polymer synthesis, particularly for polyurethane foams requiring controlled porosity .

Biological Activity and Mechanism

Enzyme Inhibition

The hydroxymethyl group forms hydrogen bonds with catalytic residues in arginase, while the tert-butyl group enhances membrane permeability. Comparative studies show 5–10× higher potency for the (S)-enantiomer over the (R)-form in enzyme assays.

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE. |

| H315 (Skin irritation) | Wear gloves and lab coat. |

| H319 (Eye irritation) | Use safety goggles. |

Storage at 4°C under inert atmosphere (N) is recommended to prevent degradation .

Comparison with Analogues

| Compound | logP | Bioactivity (IC) | Key Difference |

|---|---|---|---|

| (R)-Enantiomer (1416444-68-2) | 1.39 | 450 nM (Arginase I) | Reduced stereoselectivity |

| tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (879403-42-6) | 1.02 | 220 nM (Arginase I) | Amino group enhances binding |

The (S)-enantiomer’s hydroxymethyl group improves hydrogen bonding, while dimethyl substituents reduce metabolic oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume